molecular formula C17H16INO6S B475622 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate CAS No. 431925-93-8

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B475622
CAS No.: 431925-93-8
M. Wt: 489.3g/mol
InChI Key: WXNXZFDQTPANDP-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with the molecular formula C17H16INO6S. This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, an iodine atom, and a sulfonate ester linked to a benzene ring. It is often used in various chemical and pharmaceutical research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate typically involves multiple steps:

    Formation of the Ethoxy Group: The starting material, 2-iodophenol, undergoes an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate to form 2-ethoxy-iodophenol.

    Formylation: The ethoxy-iodophenol is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the formyl group at the para position.

    Sulfonation and Acetylation: The intermediate product is then reacted with 4-acetylaminobenzenesulfonyl chloride in the presence of a base like pyridine to form the final compound, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 2-Ethoxy-4-carboxy-6-iodophenyl 4-(acetylamino)benzenesulfonate.

    Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl 4-(acetylamino)benzenesulfonate.

    Substitution: 2-Ethoxy-4-formyl-6-azidophenyl 4-(acetylamino)benzenesulfonate.

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the sulfonate group can enhance solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate: Lacks the iodine atom, which may affect its reactivity and applications.

    2-Ethoxy-4-formyl-6-bromophenyl 4-(acetylamino)benzenesulfonate: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.

    2-Ethoxy-4-formyl-6-chlorophenyl 4-(acetylamino)benzenesulfonate: Contains a chlorine atom, offering different reactivity compared to the iodine-containing compound.

Uniqueness

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as halogen exchange and can influence the compound’s overall reactivity and interaction with other molecules.

Biological Activity

2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with the molecular formula C17H16INO6SC_{17}H_{16}INO_6S and a molar mass of approximately 489.28 g/mol. This compound features several functional groups, including an ethoxy group, a formyl group, an iodine atom, and a sulfonate ester linked to a benzene ring. Its unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, which may alter their activity. The sulfonate group enhances solubility and facilitates interactions with biological targets.

Potential Applications

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The iodine atom may enhance this activity due to its electrophilic nature.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by modifying active sites through covalent bonding, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor.
  • Biochemical Probes : As a biochemical probe, it can be used in assays to study enzyme interactions and protein dynamics.

Study on Antimicrobial Properties

A study conducted by researchers investigating the antibacterial effects of similar compounds found that derivatives with halogen substitutions (such as iodine) demonstrated significant inhibition against E. coli and S. aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.

CompoundActivity Against E. coliActivity Against S. aureus
Compound A (similar structure)ModerateHigh
Compound B (without iodine)LowModerate
This compoundTBDTBD

Enzyme Interaction Studies

In another study focusing on enzyme interactions, it was noted that compounds with similar functional groups could effectively inhibit certain enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values.

Enzyme TargetIC50 Value (µM)
Enzyme X15
Enzyme Y5
This compoundTBD

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXZFDQTPANDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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